N-(4-Methylphenyl)-3-oxobutanamide

Description

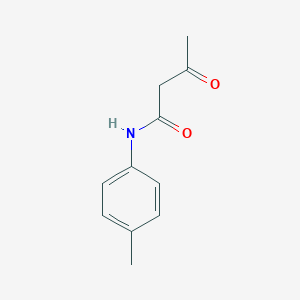

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)12-11(14)7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGLMEMIYDUEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062394 | |

| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-85-2 | |

| Record name | N-(4-Methylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoacet-p-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N-(4-methylphenyl)-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G147166Y69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide, is a key intermediate in the synthesis of various organic compounds, particularly in the manufacturing of pigments and dyes. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, detailing experimental protocols, reaction mechanisms, and quantitative data. The two principal methods explored are the acetoacetylation of p-toluidine with ethyl acetoacetate and the reaction of p-toluidine with diketene. This document is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, offering a thorough understanding of the preparation of this compound.

Introduction

This compound is a valuable chemical intermediate characterized by the presence of an amide linkage and a β-keto functional group.[1] Its molecular formula is C₁₁H₁₃NO₂, and its structure allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1] The primary industrial application of this compound is in the production of C.I. Pigment Yellow 55 and C.I. Pigment Orange 63.[1] This guide will focus on the two most common and effective laboratory-scale synthesis routes.

Synthetic Pathways

The synthesis of this compound is primarily achieved through the acetoacetylation of p-toluidine. This can be accomplished using two main reagents: ethyl acetoacetate or diketene.

Route 1: Condensation of p-Toluidine with Ethyl Acetoacetate

This widely used method involves the reaction of p-toluidine with ethyl acetoacetate, typically in the presence of a basic catalyst, to yield the desired product and ethanol as a byproduct. The reaction is a form of Claisen condensation.

Reaction Scheme:

Mechanism:

The reaction is catalyzed by a base, such as potassium tert-butoxide, which facilitates the nucleophilic attack of the amine group of p-toluidine on the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of ethanol.

Route 2: Acylation of p-Toluidine with Diketene

This alternative route involves the direct acylation of p-toluidine with diketene. This reaction is often faster and can be carried out under milder conditions compared to the ethyl acetoacetate method.

Reaction Scheme:

Mechanism:

The lone pair of electrons on the nitrogen atom of p-toluidine attacks one of the carbonyl carbons of the highly reactive diketene molecule, leading to the opening of the four-membered ring and the formation of the final product.

Experimental Protocols

Protocol for Route 1: Condensation of p-Toluidine with Ethyl Acetoacetate

This protocol is adapted from the work of Kumar and Kumar (2018).[1]

Materials:

-

p-Toluidine

-

Ethyl acetoacetate

-

Potassium tert-butoxide (catalytic amount)

-

Anhydrous ether

-

Aqueous ethanol

Procedure:

-

A mixture of p-toluidine and ethyl acetoacetate (in a molar ratio of 1:1.2 to 1:2 for optimal yield) and a catalytic amount of potassium tert-butoxide is taken in a round-bottom flask.[1]

-

The reaction mixture is heated under reflux for 1-10 hours.[1]

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The residue is triturated with dry ether.[1]

-

The solid product is collected by filtration and washed with small portions of dry ether.[1]

-

Purification is achieved by recrystallization from aqueous ethanol to obtain a colorless crystalline solid.[1]

Protocol for Route 2: Acylation of p-Toluidine with Diketene

This protocol is adapted from a procedure for a similar synthesis described in U.S. Patent 2,152,787.[2]

Materials:

-

p-Toluidine

-

Diketene

-

Toluene (or another inert solvent such as acetone, dioxane, or benzene)

Procedure:

-

Prepare a solution of p-toluidine in toluene in a reaction flask.

-

Heat the solution to approximately 45°C.

-

Add diketene dropwise to the solution over a period of one hour, ensuring the reaction temperature is maintained below 75°C.[2]

-

After the addition is complete, cool the reaction mixture to 5°C.

-

The product will crystallize out of the solution.

-

Collect the solid product by filtration and air-dry it.

-

The filtrate can be concentrated to obtain an additional yield of the product.[2]

Quantitative Data

| Parameter | Route 1: Ethyl Acetoacetate | Reference |

| Starting Materials | p-Toluidine, Ethyl Acetoacetate | [1] |

| Catalyst | Potassium tert-butoxide | [1] |

| Solvent | Solvent-free (conventional heating) | [1] |

| Reaction Time | 1-10 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 78% (conventional heating) | [1] |

| Melting Point | 92°C | [1] |

| Purification | Recrystallization from aqueous ethanol | [1] |

Visualizations

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanisms for the synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide, is an organic compound with the chemical formula C₁₁H₁₃NO₂. It belongs to the class of acetoacetanilides, which are characterized by an acetoacetyl group linked to an aniline derivative. This compound and its analogues are recognized for their role as versatile intermediates in the synthesis of various organic molecules, most notably in the production of arylide yellow pigments.[1] Beyond its industrial applications, the structural features of this compound, specifically the presence of an amide linkage and a β-keto functionality, make it a molecule of interest for further chemical modifications and potential applications in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the potential biological activities associated with the broader class of N-aryl-3-oxobutanamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data is compiled from various chemical databases and literature sources. It is important to note that some of the listed values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₂ | [3][4] |

| Molar Mass | 191.23 g/mol | [4] |

| Appearance | White to off-white crystalline powder/flakes | [1] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point | 376.0 ± 25.0 °C (Predicted) | ChemBK |

| Density | 1.132 ± 0.06 g/cm³ (Predicted) | ChemBK |

| pKa | 11.32 ± 0.46 (Predicted) | ChemBK |

| LogP | 1.4421 - 1.9856 | [1][4] |

| Solubility | Poorly soluble in water. Soluble in ethanol, chloroform, ether, and hot benzene. | [1][5] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental in chemical and pharmaceutical research. The following sections detail standardized experimental methodologies applicable for the characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the acetoacetylation of p-toluidine.

Procedure:

-

p-Toluidine is dissolved in a suitable solvent, such as toluene or acetic acid.

-

An acetoacetylating agent, typically diketene or ethyl acetoacetate, is added dropwise to the solution of p-toluidine while maintaining the temperature, often at reflux.[6]

-

The reaction mixture is stirred for a specified period to ensure complete reaction.

-

Upon completion, the mixture is cooled, and the product is isolated by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound as a crystalline solid.

A general workflow for the synthesis and purification is depicted below.

Synthesis and Purification Workflow

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination.

Methodology:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

The solubility of a compound is a critical parameter, especially in the context of drug development. The equilibrium solubility of this compound can be determined using the shake-flask method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions) in a sealed container.

-

The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a weakly acidic compound like this compound, potentiometric titration is a common method for pKa determination.

Methodology:

-

A known amount of this compound is dissolved in a suitable solvent or co-solvent system (due to its poor water solubility).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and is a key parameter in predicting its pharmacokinetic properties. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the indirect determination of LogP.

Methodology:

-

A series of standard compounds with known LogP values are injected onto an RP-HPLC column (e.g., C18).

-

The retention time of each standard is measured under isocratic elution conditions with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

-

A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') of the standards against their known LogP values.

-

This compound is then injected under the same chromatographic conditions, and its retention time is measured.

-

The log k' of this compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

The following diagram illustrates the general workflow for LogP determination by RP-HPLC.

Workflow for LogP Determination

Potential Biological Activities of N-aryl-3-oxobutanamide Derivatives

While specific biological studies on this compound are limited in the public domain, the broader class of N-aryl-3-oxobutanamide derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties.[7][8]

Antimicrobial Activity

Derivatives of N-aryl-3-oxobutanamide have shown potential as antibacterial agents.[7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the aryl ring. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity.[7]

Anticancer Activity

Several studies have explored the anticancer potential of N-aryl-3-oxobutanamide derivatives.[8] The cytotoxic effects of these compounds are evaluated against various human cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.

The following diagram illustrates a generalized potential mechanism of action for the anticancer activity of N-aryl-3-oxobutanamide derivatives, leading to apoptosis.

Generalized Anticancer Mechanism

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable intermediate in organic synthesis. This guide has provided a detailed overview of its core properties and the experimental protocols required for their accurate determination. While its primary application has been in the pigment industry, the exploration of the biological activities of the broader class of N-aryl-3-oxobutanamide derivatives suggests potential avenues for future research in medicinal chemistry. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its potential in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for researchers and scientists working with this compound and its analogues.

References

An In-depth Technical Guide to N-(4-Methylphenyl)-3-oxobutanamide

CAS Number: 2415-85-2

This technical guide provides a comprehensive overview of N-(4-Methylphenyl)-3-oxobutanamide, a versatile chemical intermediate with applications in various fields, including the synthesis of pigments and as a potential scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound is a greyish-white, flaky crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2415-85-2 | [1][2] |

| Molecular Formula | C11H13NO2 | [1][2] |

| Molecular Weight | 191.23 g/mol | [1][3] |

| Melting Point | 94-95 °C | [1] |

| Boiling Point | 376 °C at 760 mmHg | [1] |

| Density | 1.132 g/cm³ | [1] |

| Flash Point | 162 °C | [1] |

| Appearance | Off-white crystalline powder flakes | [1] |

| Synonyms | p-Acetoacetotoluidide, Acetoacet-p-toluidide, 4′-Methylacetoacetanilide | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-toluidine with a suitable acetoacetylating agent, such as diketene or ethyl acetoacetate. The general reaction scheme is depicted below.

Experimental Protocol: Synthesis via Ethyl Acetoacetate

This protocol is adapted from established methods for the synthesis of acetoacetanilides.

Materials:

-

p-Toluidine

-

Ethyl acetoacetate

-

Toluene (or another suitable solvent)

-

Catalyst (optional, e.g., 4-dimethylaminopyridine)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine (1.0 equivalent) in toluene.

-

Add ethyl acetoacetate (1.0-1.2 equivalents) to the solution. A catalytic amount of a suitable catalyst may also be added.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques. Predicted spectral data is presented below.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (Predicted, cm⁻¹) | Mass Spectrometry (EI, m/z) |

| δ 10.1 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 3.6 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃) | δ 205 (C=O, ketone), 164 (C=O, amide), 135, 134, 129, 120 (Ar-C), 51 (CH₂), 30 (COCH₃), 21 (Ar-CH₃) | ~3270 (N-H stretch), ~1710 (C=O ketone stretch), ~1650 (C=O amide stretch), ~1600, ~1540 (aromatic C=C stretch) | 191 (M+), 149, 107, 91, 43 |

Potential Applications in Drug Development

While this compound is primarily utilized as an intermediate in the synthesis of pigments, the broader class of N-aryl-3-oxobutanamides has garnered interest for their potential biological activities, including antimicrobial and anticancer properties.[4]

Antimicrobial Activity

Derivatives of N-aryl-3-oxobutanamide have shown promise as antibacterial agents.[4] The structural features of these compounds, including the nature and position of substituents on the aryl ring, play a significant role in their antimicrobial potency. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity.[4] While specific data for this compound is not extensively available, its core structure suggests it could serve as a valuable scaffold for the development of novel antimicrobial agents.

Cytotoxic Activity

The potential for N-aryl-3-oxobutanamides to exhibit anticancer properties is an active area of research.[4] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound or a vehicle control (DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the cytotoxic effect of the compound.

Hypothetical Signaling Pathway

Based on the known biological activities of similar compounds, this compound could potentially exert its cytotoxic effects by modulating key cellular signaling pathways involved in cell proliferation and apoptosis. A hypothetical pathway is illustrated below.

Conclusion

This compound is a chemical compound with established utility in the pigment industry and emerging potential in the field of drug discovery. Its straightforward synthesis and versatile chemical structure make it an attractive starting point for the development of novel therapeutic agents. Further research into its specific biological activities and mechanisms of action is warranted to fully explore its potential in medicinal chemistry. This guide provides a foundational resource for researchers and professionals interested in the chemistry and potential applications of this compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-(4-Methylphenyl)-3-oxobutanamide

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated crystal structure of N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in the synthesis of various organic compounds, including pigments.[1][2] While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogs to predict its molecular geometry, intermolecular interactions, and the experimental protocols required for its structural elucidation. This information is crucial for researchers, scientists, and professionals in drug development and materials science seeking to understand and control the solid-state properties of this compound.

Predicted Crystallographic and Molecular Parameters

Based on the analysis of analogous structures, such as N-(4-Ethoxyphenyl)-3-oxobutanamide and N-(2,4-Dimethylphenyl)-3-oxobutanamide, the crystal structure of this compound is expected to exhibit specific geometric and packing characteristics.[3][4] The molecule likely crystallizes in a common space group for organic compounds, with one or two molecules in the asymmetric unit. The fundamental physicochemical properties are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C11H13NO2 | [2][5][6] |

| Molecular Weight | 191.23 g/mol | [2][6][7] |

| Appearance | Off-white crystalline powder/flakes | [2] |

| Melting Point | 94-95 °C | [2] |

| LogP | ~1.44 - 2.1 | [2][6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

Table 1: Physicochemical Properties of this compound.

The key structural features, including bond lengths, angles, and torsion angles, are anticipated to be consistent with those observed in similar acetoacetanilide derivatives. A summary of expected crystallographic data is presented in Table 2.

| Parameter | Predicted Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c, P-1, or Pca21 |

| Molecules per Asymmetric Unit (Z') | 1 or 2 |

| C=O (amide) bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.34 Å |

| C-C (phenyl) bond length | ~1.39 Å |

| N-H···O (intermolecular) distance | ~2.8 - 2.9 Å |

Table 2: Predicted Crystallographic Data for this compound.

Molecular Geometry and Intermolecular Interactions

The molecular structure of this compound consists of a central oxobutanamide moiety linked to a 4-methylphenyl group. It is predicted that the molecule exists predominantly in the keto tautomeric form in the solid state, a common feature for β-keto amides.[3][8]

A critical aspect of the crystal packing will be the formation of intermolecular hydrogen bonds. The amide N-H group is expected to act as a hydrogen bond donor, while the amide and ketone carbonyl oxygen atoms will serve as acceptors. This interaction is likely to result in the formation of one-dimensional chains or more complex three-dimensional networks, significantly influencing the material's physical properties such as melting point and solubility. The anticipated hydrogen bonding scheme is depicted in the logical relationship diagram below.

Caption: Logical flow of intermolecular hydrogen bond formation.

Experimental Protocols for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach. The workflow, from synthesis to data analysis, is outlined below.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of p-toluidine with diketene or by the acetoacetylation of p-toluidine using ethyl acetoacetate.

For crystallization, a suitable solvent or solvent system must be identified to produce single crystals of adequate size and quality for X-ray diffraction. A common method involves dissolving the compound in a hot solvent (e.g., ethanol, methanol, or a mixture with water) and allowing it to cool slowly.[3][9] The general procedure is as follows:

-

Dissolution: Dissolve the purified this compound powder in a minimal amount of a suitable solvent at an elevated temperature.

-

Hot Filtration: If any insoluble impurities are present, perform a hot filtration to obtain a clear, saturated solution.

-

Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. This can be achieved by placing the container in a larger, insulated vessel.

-

Crystal Growth: Over time, single crystals should form. The rate of cooling can be controlled to optimize crystal size and quality.

-

Isolation: Carefully isolate the crystals from the mother liquor and wash them with a small amount of cold solvent.

The experimental workflow for synthesis and crystallization is illustrated in the following diagram:

Caption: Workflow for the synthesis and crystallization of the title compound.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used to irradiate the crystal, and the diffraction pattern is recorded on a detector.

Table 3: Typical Data Collection and Refinement Parameters

| Parameter | Description |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Diffractometer | Bruker APEX-II CCD or similar |

| Data Collection Software | APEX3 |

| Cell Refinement Software | SAINT |

| Structure Solution Software | SHELXT |

| Structure Refinement Software | SHELXL |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms attached to carbon are placed in calculated positions, while those involved in hydrogen bonding (e.g., N-H) are often located from the difference Fourier map and refined isotropically. The final refined structure is validated using tools like PLATON and checked against the crystallographic information file (CIF) standards.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a robust, data-driven prediction of its solid-state characteristics. By leveraging the known structures of analogous compounds, we anticipate a structure dominated by intermolecular N-H···O hydrogen bonds, leading to a well-ordered crystalline lattice. The detailed experimental protocols outlined herein offer a clear pathway for researchers to successfully determine and analyze the crystal structure of this important chemical intermediate. The resulting structural information will be invaluable for controlling its solid-state properties and for the rational design of new materials and pharmaceuticals.

References

- 1. nbinno.com [nbinno.com]

- 2. echemi.com [echemi.com]

- 3. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. jcbsc.org [jcbsc.org]

Solubility of N-(4-Methylphenyl)-3-oxobutanamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Methylphenyl)-3-oxobutanamide, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative solubility profile, detailed experimental protocols for determining solubility, and a logical framework for understanding the factors that govern the solubility of this compound and its structural analogs.

Introduction

This compound, also known as acetoacet-p-toluidide, belongs to the class of N-aryl-3-oxobutanamides. Its molecular structure, featuring a substituted aromatic ring and a β-ketoamide functional group, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction optimization, purification, formulation development, and biological assays.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to be influenced by the polarity of the solvent. The presence of a polar amide and ketone group suggests potential solubility in polar solvents, while the nonpolar tolyl group indicates that it may also be soluble in less polar organic solvents.

Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | General Organic Solvents | Not Specified | Generally more soluble than in water |

| N-(2,4-Dimethylphenyl)-3-oxobutanamide | Chloroform | Not Specified | Slightly Soluble[1] |

| Methanol | Not Specified | Slightly Soluble[1] | |

| Acetoacetanilide | Water | 25 | Poorly Soluble[2] |

| Acetanilide | Ethanol | Not Specified | Very Soluble[3] |

| Acetone | Not Specified | Very Soluble[3] | |

| Water | 25 | Slightly Soluble[3] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask and gravimetric methods for determining the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[4]

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for quantification.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Gravimetric Method

The gravimetric method is a straightforward approach for determining solubility, particularly when an analytical standard for instrumental analysis is not available.[5][6]

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or pre-weighed vial

-

Analytical balance

-

Oven or vacuum desiccator

Procedure:

-

Saturation: Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1 and 2).

-

Filtration: Filter a known volume or mass of the saturated solution to remove any undissolved solid.

-

Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish or vial.

-

Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. Subsequently, dry the remaining solid residue to a constant weight in an oven at a temperature below the compound's melting point or in a vacuum desiccator.

-

Weighing: Accurately weigh the evaporating dish or vial containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the initial volume or mass of the solvent in the aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility

The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules. The following diagram illustrates the key molecular features influencing its solubility.

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be extensively documented, this technical guide provides a foundational understanding of its expected solubility profile and detailed methodologies for its empirical determination. The provided experimental protocols offer a robust framework for researchers to generate reliable and reproducible solubility data tailored to their specific needs. A thorough understanding of the interplay between the compound's molecular structure and solvent properties is key to predicting and controlling its solubility in various applications. For precise formulation and process development, it is strongly recommended that experimental solubility studies be conducted in the specific solvent systems of interest.

References

- 1. chembk.com [chembk.com]

- 2. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 3. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Analysis of N-(4-Methylphenyl)-3-oxobutanamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-Methylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive spectral assignments for this specific molecule, this guide presents a combination of expected values derived from spectral databases and experimental data from closely related structural analogs. This approach offers a robust reference for the characterization of this compound and similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs. It is important to note the existence of keto-enol tautomerism in β-dicarbonyl compounds like this one, which can lead to the appearance of additional signals in NMR spectra. The data presented here primarily reflects the keto tautomer.

Table 1: ¹H NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) for Analogs | Multiplicity | Integration |

| CH₃ (Aromatic) | 2.2 - 2.4 | 2.29 | Singlet | 3H |

| CH₃ (Keto) | 2.2 - 2.4 | 2.28 | Singlet | 3H |

| CH₂ | 3.5 - 3.7 | 3.65 | Singlet | 2H |

| Aromatic CH | 7.0 - 7.5 | 7.11 (d), 7.45 (d) | Doublet | 4H |

| NH | 9.5 - 10.5 | 9.85 | Singlet (broad) | 1H |

| Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide. |

Table 2: ¹³C NMR Spectroscopic Data

| Assignment | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) for Analogs |

| CH₃ (Aromatic) | ~21 | 20.8 |

| CH₃ (Keto) | ~30 | 31.5 |

| CH₂ | ~50 | 49.7 |

| Aromatic CH | 120 - 130 | 120.1, 129.5 |

| Aromatic C (quaternary) | 130 - 140 | 133.8, 135.2 |

| C=O (Amide) | ~165 | 164.5 |

| C=O (Keto) | ~205 | 205.3 |

| Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide. |

Table 3: Infrared (IR) Spectroscopic Data

| Assignment | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) for Analogs | Intensity |

| N-H Stretch | 3250 - 3350 | ~3300 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | ~3050 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | ~2925 | Medium |

| C=O Stretch (Keto) | 1700 - 1725 | ~1715 | Strong |

| C=O Stretch (Amide I) | 1650 - 1680 | ~1660 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | ~1600, 1540 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1570 | ~1540 | Medium |

| Analog data is representative and may be sourced from compounds like N-phenyl-3-oxobutanamide. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment | Relative Intensity |

| 191 | [M]⁺ (Molecular Ion) | High |

| 149 | [M - CH₂CO]⁺ | Medium |

| 107 | [CH₃C₆H₄NH₂]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Medium |

| 43 | [CH₃CO]⁺ | High |

| Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry. |

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz spectrometer. A standard pulse program is used with a 90° pulse angle and a relaxation delay of 1-2 seconds between scans. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans (often 1024 or more) are accumulated to obtain a spectrum with a good signal-to-noise ratio due to the low natural abundance of ¹³C.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): 1-2 mg of the finely ground solid sample is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then acquired over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: For a volatile compound like this compound, electron ionization (EI) is a common method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to N-(4-Methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of N-(4-Methylphenyl)-3-oxobutanamide, also known as acetoacet-p-toluidide. The document details its chemical and physical properties, synthesis and characterization protocols, and an overview of its known applications and biological potential.

Core Compound Properties

This compound is a white to off-white crystalline powder.[1] It is primarily recognized as a key intermediate in the manufacturing of organic pigments.[2][3]

| Property | Value | Reference |

| CAS Number | 951-07-5 | [4] |

| Molecular Formula | C₁₁H₁₃NO₂ | [2][4] |

| Molecular Weight | 191.23 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder/flakes | [1][3] |

| Melting Point | 94-95 °C | [2] |

| Boiling Point | 376 °C at 760 mmHg | [2] |

| Density | 1.132 g/cm³ | [2] |

| Flash Point | 162 °C | [2] |

| Solubility | Soluble in hot water, alcohol, ether, chloroform, acetone, glycerol, and benzene. | [1] |

Synthesis of this compound

The primary synthetic route for this compound involves the acetoacetylation of p-toluidine. This can be achieved through two main pathways: reaction with ethyl acetoacetate or with diketene (ketene dimer).

Synthesis Workflow

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis from p-Toluidine and Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of acetoacetanilides.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-toluidine in a suitable solvent such as toluene.

-

Addition of Reactant: Add an equimolar amount of ethyl acetoacetate to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

1H and 13C NMR Spectroscopy

-

1H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl and acetyl groups, the methylene protons, and the amide proton.[5]

-

13C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbons of the amide and ketone groups, the aromatic carbons, and the aliphatic carbons.

| 1H NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 2.2 | s, 3H (acetyl CH₃) |

| ~ 2.3 | s, 3H (tolyl CH₃) |

| ~ 3.5 | s, 2H (methylene CH₂) |

| ~ 7.1 | d, 2H (aromatic CH) |

| ~ 7.4 | d, 2H (aromatic CH) |

| ~ 9.8 | s, 1H (amide NH) |

| 13C NMR Data (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 21 | (tolyl CH₃) |

| ~ 30 | (acetyl CH₃) |

| ~ 50 | (methylene CH₂) |

| ~ 120-135 | (aromatic CH) |

| ~ 165 | (amide C=O) |

| ~ 205 | (ketone C=O) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the amide, C=O stretches of the amide and ketone, and aromatic C-H and C=C stretches.

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ observed at m/z 191.23.

| Spectroscopic Data | |

| Technique | Expected Features |

| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1710 (ketone C=O stretch), ~1660 (amide C=O stretch), ~1600, 1540 (aromatic C=C stretch) |

| MS (m/z) | 191 [M]⁺, other fragmentation peaks |

Applications and Biological Activity

This compound is a versatile intermediate in organic synthesis.[6]

Industrial Applications

The primary industrial use of this compound is as a coupling component in the synthesis of azo pigments, such as C.I. Pigment Yellow 55 and Pigment Orange 63.[2][3]

Potential Biological Activity

While specific biological data for this compound is limited, the broader class of N-aryl-3-oxobutanamides has been investigated for various biological activities. Derivatives of this scaffold have shown potential as antibacterial and anticancer agents.[1] The biological activity is often influenced by the substitution pattern on the aryl ring. For instance, the presence of electron-withdrawing groups on the aryl ring has been shown to enhance antibacterial activity in some derivatives.

Further research is required to fully elucidate the specific biological profile of this compound.

Logical Relationship Diagram

Caption: Logical relationships showing the synthesis and potential applications of this compound.

References

The Potential Biological Activities of N-(4-Methylphenyl)-3-oxobutanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylphenyl)-3-oxobutanamide and its derivatives, a class of compounds belonging to the larger family of N-aryl-β-ketoamides, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides an in-depth overview of the current understanding of the potential antibacterial and anticancer properties of these compounds. It summarizes key quantitative data on their efficacy, details the experimental protocols used for their evaluation, and visualizes potential mechanisms of action and experimental workflows. The structural versatility of this scaffold presents a promising avenue for the development of novel therapeutic agents.

Introduction

The N-aryl-3-oxobutanamide core structure is a key pharmacophore found in various biologically active molecules. The presence of a β-keto-amide moiety provides a reactive scaffold that can be readily modified to explore structure-activity relationships (SAR). The "4-methylphenyl" (or p-tolyl) group, in particular, influences the lipophilicity and electronic properties of the molecule, which can significantly impact its interaction with biological targets. This guide focuses on derivatives of this compound, exploring their potential as antibacterial and anticancer agents.

Antibacterial Activity

Derivatives of N-(aryl)-3-oxobutanamide have demonstrated notable potential as antibacterial agents, particularly against resistant pathogens. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related analogs, such as 2-benzylidene-3-oxobutanamide derivatives with various N-aryl substituents, provide valuable insights into the structure-activity relationships governing their antibacterial effects.

Quantitative Antibacterial Data

The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative N-Aryl-3-oxobutanamide Derivatives against Resistant Bacteria

| Compound ID | N-Aryl Substituent | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 1 | 3-Nitrobenzylidene | Staphylococcus aureus (MRSA) | 2 | Vancomycin | 1-2 |

| 1 | 3-Nitrobenzylidene | Acinetobacter baumannii (MDR) | 16 | Ciprofloxacin | >32 |

| 2 | 4-Nitrobenzylidene | Staphylococcus aureus (MRSA) | 2 | Vancomycin | 1-2 |

| 3 | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Escherichia coli | 12.5 | Streptomycin | - |

| 3 | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | Staphylococcus aureus | 25 | Streptomycin | - |

| 4 | Pyrazine carboxamide derivative 5d | Extensively Drug-Resistant Salmonella Typhi | 6.25 | - | - |

Note: Data for compounds 1 and 2 are for 2-benzylidene-N-phenyl-3-oxobutanamide derivatives, which serve as structural analogs to indicate the potential of the broader class of N-aryl-3-oxobutanamides. Compound 3 is an N-(p-tolyl)sulfonamide derivative. Compound 4 is a pyrazine carboxamide derivative with a 4-bromo-3-methylphenyl moiety.

Potential Mechanism of Action

While the exact mechanisms for many this compound derivatives are not fully elucidated, related compounds have been suggested to interfere with essential bacterial processes. For instance, some novel antimicrobial agents are known to target bacterial cell wall synthesis by binding to lipid intermediates like Lipid II, thereby preventing the proper formation of the protective peptidoglycan layer.[1][2][3]

Anticancer Activity

The cytotoxic effects of this compound derivatives and their analogs against various cancer cell lines have been a significant area of investigation. The ability of these compounds to induce apoptosis and inhibit cell proliferation highlights their therapeutic potential.

Quantitative Anticancer Data

The anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: In Vitro Cytotoxicity (IC50) of Representative N-Aryl-Amide Derivatives against Human Cancer Cell Lines

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound |

| 5 | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung Carcinoma) | 0.00803 | Cisplatin |

| 5 | 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast Carcinoma) | 0.0103 | Cisplatin |

| 6 | N-methyl-4-phenoxypicolinamide derivative 8e | A549 (Non-small cell lung cancer) | 3.6 | Sorafenib |

| 6 | N-methyl-4-phenoxypicolinamide derivative 8e | H460 (Non-small cell lung cancer) | 1.7 | Sorafenib |

| 6 | N-methyl-4-phenoxypicolinamide derivative 8e | HT-29 (Colorectal cancer) | 3.0 | Sorafenib |

| 7 | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 3d | MCF-7 (Breast Carcinoma) | 43.4 | - |

| 7 | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 4d | MCF-7 (Breast Carcinoma) | 39.0 | - |

| 7 | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 3d | MDA-MB-231 (Breast Carcinoma) | 35.9 | - |

| 7 | Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole derivative 4d | MDA-MB-231 (Breast Carcinoma) | 35.1 | - |

Note: The compounds listed are structurally related to the core topic and demonstrate the anticancer potential of N-aryl amide scaffolds.

Potential Mechanism of Action: Induction of Apoptosis

Several studies on structurally related compounds suggest that a primary mechanism of their anticancer activity is the induction of apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the activation of caspases and modulation of the Bax/Bcl-2 protein ratio.[4][5][6][7][8] An increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2 leads to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in cell death.

Caption: A potential apoptotic pathway induced by this compound derivatives.

Experimental Protocols

The following sections detail standardized methodologies for assessing the antibacterial and anticancer activities of this compound derivatives.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Add 100 µL of sterile MHB to each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum only). A sterility control (broth only) should also be included.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

-

Anticancer Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value.

-

Caption: General experimental workflow for assessing biological activity.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data, primarily from structurally related analogs, strongly suggest potential for significant antibacterial and anticancer activities. The key to advancing these compounds towards clinical applications lies in a systematic exploration of their structure-activity relationships. Future research should focus on the synthesis and screening of a broader library of this compound derivatives to identify compounds with enhanced potency and selectivity. Furthermore, detailed mechanistic studies are crucial to elucidate their specific molecular targets and signaling pathways, which will guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery and development of clinically viable drugs from this promising class of compounds.

References

- 1. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Research [english.simm.cas.cn]

- 6. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Selective Pro-Apoptotic Activity of Novel 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione) Derivatives on Human Cancer Cells via the Induction Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Historical Synthesis Methods of Acetoacetanilides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for synthesizing acetoacetanilides, a crucial class of intermediates in the manufacturing of dyes, pigments, pharmaceuticals, and agrochemicals.[1] The document details the primary reaction pathways, provides comprehensive experimental protocols, and presents quantitative data to allow for effective comparison and understanding of these foundational chemical processes.

Synthesis via Ethyl Acetoacetate and Aniline

One of the earliest and most fundamental methods for preparing acetoacetanilides involves the condensation reaction between an aromatic amine (aniline) and an active methylene compound, typically ethyl acetoacetate. This reaction was investigated by Knorr and other early researchers.[2][3] The process generally requires heating the reactants, often for extended periods, to drive the reaction towards the formation of the amide product and ethanol as a byproduct.

Reaction Pathway

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(4-Methylphenyl)-3-oxobutanamide

For Research Use Only

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of N-(4-Methylphenyl)-3-oxobutanamide (also known as p-acetoacetotoluidide). This compound serves as a crucial intermediate in the manufacturing of various organic pigments and dyes, including C.I. Pigment Yellow 55.[1][2][3] The described method involves the acetoacetylation of p-toluidine using diketene in an inert solvent. The protocol details the reaction setup, execution, product isolation, purification, and characterization, making it suitable for researchers in organic synthesis, materials science, and drug development.

Introduction

This compound is an organic compound belonging to the acetoacetanilide family. Its chemical structure, featuring both an amide linkage and a reactive β-keto group, makes it a versatile precursor in various chemical syntheses.[3] The primary industrial application of this compound is as a coupling component for producing azo pigments.[1][2] The synthesis method outlined here is based on the reaction of a primary aromatic amine (p-toluidine) with diketene, a well-established method for producing acetoacetyl aromatic amides in high yield.[4] This protocol provides a reliable and reproducible procedure for obtaining high-purity this compound for research and development purposes.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2415-85-2 | [1][5] |

| Molecular Formula | C11H13NO2 | [1][5][6] |

| Molecular Weight | 191.23 g/mol | [1][2][6] |

| Appearance | Off-white to gray-white crystalline powder or flakes | [1][2] |

| Melting Point | 94-95 °C | [1][2] |

| Boiling Point | 376 °C at 760 mmHg | [1] |

| Density | 1.132 g/cm³ | [1] |

| Synonyms | p-Acetoacetotoluidide, 4'-Methylacetoacetanilide | [1] |

Experimental Protocol

Materials and Reagents

Table 2: Reagents Required for Synthesis

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Moles (equiv.) | Amount |

| p-Toluidine | 106-49-0 | 107.15 | 1.0 | 10.72 g |

| Diketene | 674-82-8 | 84.07 | 1.05 | 8.83 g (7.8 ml) |

| Toluene | 108-88-3 | 92.14 | - | 100 mL |

| Ethanol | 64-17-5 | 46.07 | - | For washing/recrystallization |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

Melting point apparatus

-

FT-IR and NMR spectrometers

Synthesis Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation is illustrated in the following reaction scheme.

Caption: Acetoacetylation of p-toluidine with diketene.

Step-by-Step Procedure

-

Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 10.72 g (0.1 mol) of p-toluidine in 100 mL of toluene.

-

Reaction: Gently heat the solution to 40-50 °C with stirring.

-

Diketene Addition: Add 8.83 g (0.105 mol) of diketene dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 60 °C throughout the addition. An ice bath may be used to control the exothermic reaction if necessary.

-

Completion: After the addition is complete, continue stirring the mixture at 50 °C for an additional hour to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to room temperature and then place it in an ice-water bath, cooling to 0-5 °C to induce crystallization of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold toluene or ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected product is an off-white crystalline solid.[1][2]

-

Purification (Optional): If further purification is required, the crude product can be recrystallized from ethanol or an ethanol/water mixture.

Results and Characterization

The successful synthesis of this compound should yield an off-white crystalline solid with a melting point in the range of 94-95 °C.[1][2] The identity and purity of the compound can be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data for Product Verification

| Analysis | Expected Results |

| Melting Point | 94-95 °C |

| FT-IR (cm⁻¹) | ~3280-3300 (N-H stretch, amide), ~1715 (C=O stretch, ketone), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II) |

| ¹H NMR (CDCl₃, δ ppm) | ~8.0 (s, 1H, NH), ~7.4 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H), ~3.5 (s, 2H, -CO-CH₂-CO-), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (s, 3H, -CO-CH₃) |

Safety Precautions

-

This procedure should be performed in a well-ventilated fume hood.

-

p-Toluidine is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Diketene is a potent lachrymator, is toxic, and reacts violently with water and bases. Handle with extreme care.

-

Toluene is flammable and toxic. Avoid sparks and open flames.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment. The final product is harmful if swallowed.[1]

References

Application Notes and Protocols for the Japp-Klingemann Reaction: Synthesis of Arylhydrazones from N-(4-Methylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a powerful and versatile synthetic method for the preparation of arylhydrazones from β-ketoacids or their esters and aryl diazonium salts.[1] The resulting arylhydrazones are crucial intermediates in the synthesis of a wide variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis, as well as pyrazoles and other pharmacologically relevant scaffolds.[2][3] Hydrazone derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, making them significant targets in drug discovery and development.[4][5]

This document provides detailed application notes and experimental protocols for the Japp-Klingemann reaction using N-(4-Methylphenyl)-3-oxobutanamide as the β-ketoamide substrate.

Reaction Principle and Mechanism

The Japp-Klingemann reaction proceeds through a well-established mechanism. Initially, the active methylene group of this compound is deprotonated by a base to form a reactive enolate. This enolate then undergoes electrophilic attack by an aryl diazonium salt to form an intermediate azo compound. Subsequent base-catalyzed cleavage of the acetyl group, followed by protonation, yields the stable arylhydrazone product.

Applications in Medicinal Chemistry

The arylhydrazone products derived from this compound are valuable precursors for the synthesis of novel therapeutic agents. The presence of the tolyl group and the flexibility to introduce various substituents on the arylhydrazone moiety allow for the generation of diverse molecular libraries for screening against various biological targets. For instance, these hydrazones can be readily cyclized to form substituted indoles, a core structure in many approved drugs and clinical candidates. Furthermore, the inherent biological activities of the hydrazone functionality itself make these compounds interesting for direct pharmacological evaluation.

Data Presentation

The following table summarizes representative yields for the Japp-Klingemann reaction with a structurally similar N-substituted-3-oxobutanamide, demonstrating the influence of substituents on the aromatic ring of the diazonium salt.[6] This data provides an expected trend for the reaction with this compound.

| Entry | Aryl Diazonium Salt Precursor (Aniline) | Substituent on Aryl Ring | Product | Yield (%) |